(-)-Praeruptorin A
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Overview
Description
(-)-Praeruptorin A is a plant-derived compound that has been studied for its potential medicinal properties. The compound is isolated from the root of the perennial herb Angelica praeruptorum, which is native to China. It has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its ability to modulate the immune system.
Scientific Research Applications
Cardioprotective Effects
Isopteryxin has been identified to have cardioprotective effects . It works by inhibiting the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α . This suggests its potential use in treating or preventing heart diseases where inflammation is a key factor.
Neuroprotection
Research indicates that Isopteryxin exhibits neuroprotective activities . It has shown binding affinity to anionic site residues, which could be significant in the development of treatments for neurodegenerative diseases .
Mechanism of Action
Target of Action
Isopteryxin, also known as (-)-Praeruptorin A, primarily targets the cardiac enzyme creatine kinase . This enzyme plays a crucial role in cellular energy production. Isopteryxin also inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α .
Mode of Action
Isopteryxin interacts with its targets by inhibiting their function. It inhibits the cardiac enzyme creatine kinase, which is essential for cellular energy production . This inhibition leads to a decrease in energy production in the cells. Additionally, Isopteryxin inhibits the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α , thereby reducing inflammation and chemotaxis.
Biochemical Pathways
It is known that the compound’s inhibition of creatine kinase disrupts the energy production in cells . Furthermore, the inhibition of pro-inflammatory factors and chemoattractant proteins such as TNF-α suggests that Isopteryxin may affect the inflammatory response and chemotaxis pathways .
Pharmacokinetics
The compound’s molecular weight (3864 g/mol) and chemical formula (C21H22O7) have been reported
Result of Action
Isopteryxin has been shown to have cardioprotective effects . By inhibiting the cardiac enzyme creatine kinase, it reduces energy production in cells, which may help protect the heart under conditions of stress. Additionally, by inhibiting the synthesis of pro-inflammatory factors and chemoattractant proteins such as TNF-α, Isopteryxin may reduce inflammation and chemotaxis, further contributing to its cardioprotective effects .
properties
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBRZDOJDLKOT-YRCPKEQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Praeruptorin A | |
CAS RN |
14017-71-1 |
Source
|
Record name | Isopteryxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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